molecular formula C7H11N3S B076657 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol CAS No. 13805-41-9

6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol

Cat. No. B076657
CAS RN: 13805-41-9
M. Wt: 169.25 g/mol
InChI Key: LHTDDLHSHLGVMC-UHFFFAOYSA-N
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Description

The compound 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol is a heterocyclic compound that has attracted interest due to its structural uniqueness and potential for bioactivity. Its synthesis and various reactions underline its significance in the field of organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol and related compounds involves multiple steps, starting from hexanolactam as an initiation material. The process includes O-methylation with dimethyl sulfate and cyclization with carbazic acid methylester or methyldithiocarbazate, leading to the target heterocyclic compounds. This method is noted for its ease of handling, mild conditions, and cost-effectiveness, making it suitable for industrial production (Sun Jiang-tao, 2010).

Molecular Structure Analysis

The molecular structure of these compounds is confirmed through various spectroscopic methods, including MS, 1HNMR, IR, 13C NMR, and mass spectroscopy. These analytical techniques ensure the accurate determination of the compound's structure, providing a foundation for further chemical and biological evaluations.

Chemical Reactions and Properties

The chemical reactions involving 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol vary, including its reactivity with carboxylic acid anhydrides and chlorides. Depending on the conditions and the nature of the acylating agent, acylation can occur at the nitrogen atom in the heteroring or methylene carbon atom, leading to N-acyl or C-acyl derivatives, respectively. Heating of N-acyl derivatives can induce migration of the acyl group to form C-acyl derivatives, showcasing the compound's versatile reactivity (A. P. Makei et al., 2004).

Scientific Research Applications

  • Herbicidal Activities : A study focused on novel derivatives of 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine, demonstrating moderate herbicidal activities against certain plants like rape and barnyard grass (Wang et al., 2006).

  • Acylation Reactions : Research on the acylation of 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylacetonitrile reveals that it reacts with carboxylic acid anhydrides and chlorides to afford acylation products, which could have implications in synthetic chemistry (Makei et al., 2004).

  • Analgesic Properties : A synthesis and study of derivatives indicated potential analgesic properties. This suggests a possible application in pain treatment, although it requires further exploration to establish efficacy and safety (Demchenko et al., 2018).

  • Antibacterial Activity : Derivatives of 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine showed promising antibacterial activity against certain strains of bacteria and yeast, suggesting potential in developing new antimicrobial drugs (Demchenko et al., 2021).

  • Anticonvulsant Activity : Studies on 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine derivatives showed significant anticonvulsant activity, indicating their potential use in treating epilepsy or seizure disorders (Piao et al., 2012).

  • Anxiolytic Activity : Research into urea derivatives of 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine revealed anxiolytic activity, suggesting potential application in the treatment of anxiety disorders (Demchenko et al., 2020).

  • Central Nervous System Effects : Selected derivatives of 6,7,8,9-Tetrahydro-5H-1,2,4-triazolo[4,3-a]-diazepine were found to have sedative activity, indicating potential applications in CNS disorders (Guryn et al., 2001).

properties

IUPAC Name

2,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]azepine-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S/c11-7-9-8-6-4-2-1-3-5-10(6)7/h1-5H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTDDLHSHLGVMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NNC(=S)N2CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395908
Record name 2,5,6,7,8,9-Hexahydro-3H-[1,2,4]triazolo[4,3-a]azepine-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol

CAS RN

13805-41-9
Record name 2,5,6,7,8,9-Hexahydro-3H-[1,2,4]triazolo[4,3-a]azepine-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-3-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol
Reactant of Route 2
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol
Reactant of Route 3
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol
Reactant of Route 4
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol
Reactant of Route 5
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol
Reactant of Route 6
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol

Citations

For This Compound
1
Citations
ЮО Паламарчук - 2021 - lib.ndu.edu.ua
SARS-CoV-2 Важкий гострий респіраторний синдром 2 COVID-19 Коронавірусна хвороба 2019 SARS-CoV Вірус важкого гострого респіраторного синдрому MERS-CoV Вірус …
Number of citations: 2 lib.ndu.edu.ua

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